Respinomycin A2

Description

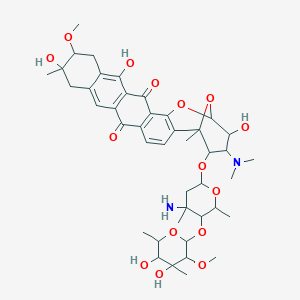

Structure

2D Structure

Properties

CAS No. |

151233-04-4 |

|---|---|

Molecular Formula |

C43H58N2O15 |

Molecular Weight |

842.9 g/mol |

IUPAC Name |

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |

InChI |

InChI=1S/C43H58N2O15/c1-17-34(50)42(5,52)37(54-10)39(56-17)59-35-18(2)55-25(16-40(35,3)44)57-36-28(45(7)8)32(49)38-58-33-23(43(36,6)60-38)12-11-20-27(33)31(48)26-22(29(20)46)13-19-15-41(4,51)24(53-9)14-21(19)30(26)47/h11-13,17-18,24-25,28,32,34-39,47,49-52H,14-16,44H2,1-10H3 |

InChI Key |

RMEJXXRMYWGEAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O |

Synonyms |

respinomycin A2 |

Origin of Product |

United States |

Foundational & Exploratory

Respinomycin A2: A Technical Guide to its Discovery and Isolation from Streptomyces xanthocidicus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycins are a group of novel anthracycline antibiotics produced by the bacterium Streptomyces xanthocidicus.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Respinomycin A2, a notable member of this class. The information is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and oncology drug development.

Physicochemical Properties of this compound

This compound is a complex molecule with a detailed chemical structure. Its key physicochemical properties have been determined through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C43H58N2O15 | [2] |

| Molecular Weight | 842.925 g/mol | [3] |

| Appearance | Not specified in abstracts | N/A |

| Solubility | Soluble in DMSO | [3] |

| pKa | 6.77 ± 0.70 (Predicted) | [4] |

| Density | 1.45 ± 0.1 g/cm3 (Predicted) | [4] |

Biological Activity of this compound

This compound has demonstrated significant biological activity, particularly in the context of cancer cell differentiation.

| Activity | Cell Line | Observations | Source |

| Induction of Terminal Differentiation | Human leukemia K-562 cells | This compound induces differentiation. | [1] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces xanthocidicus and the subsequent isolation and purification of this compound. These protocols are based on the foundational research describing the discovery of the respinomycin complex.

Fermentation of Streptomyces xanthocidicus

The production of this compound is achieved through the submerged fermentation of Streptomyces xanthocidicus. While the specific media components and fermentation parameters from the original discovery are not fully detailed in the available abstracts, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows.

1. Strain Maintenance and Inoculum Preparation:

-

Streptomyces xanthocidicus is maintained on a suitable agar medium, such as ISP-2 medium (containing glucose, malt extract, and yeast extract).

-

For inoculum preparation, a well-sporulated culture is used to inoculate a seed culture medium in a shake flask.

-

The seed culture is incubated at an appropriate temperature (typically 28-30°C) with agitation for a period of 2-3 days.

2. Production Fermentation:

-

The production medium, likely a complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts, is prepared and sterilized in a fermenter.

-

The seed culture is aseptically transferred to the production fermenter.

-

The fermentation is carried out for several days under controlled conditions of temperature, pH, aeration, and agitation to maximize the production of this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.[1]

1. Extraction:

-

The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The respinomycins, including this compound, are extracted from the mycelial cake and the supernatant using an organic solvent such as ethyl acetate (EtOAc).

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the respinomycins.

-

Centrifugal Partition Chromatography (CPC): Fractions enriched with respinomycins are further purified using centrifugal partition chromatography. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

-

Preparative Silica Gel Thin Layer Chromatography (TLC): The final purification of this compound is achieved by preparative silica gel TLC. The semi-purified fraction is applied as a band to a silica gel plate, which is then developed in a suitable solvent system. The band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel with a polar solvent.

3. Final Product:

-

The purified this compound is concentrated and dried to yield the final product.

-

The structure and purity of the isolated compound are confirmed by spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation and purification of this compound from the fermentation broth of Streptomyces xanthocidicus.

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[2] These methods are essential for confirming the identity and purity of the isolated natural product.

-

Mass Spectrometry (MS): Used to determine the molecular weight and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H-1H COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

-

13C-1H COSY (Heteronuclear Single Quantum Coherence - HSQC): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which helps in assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Conclusion

This compound, isolated from Streptomyces xanthocidicus, represents a significant discovery in the field of anthracycline antibiotics. Its unique structure and biological activity as an inducer of cancer cell differentiation highlight its potential as a lead compound for the development of new anticancer therapies. The experimental protocols and data presented in this guide provide a foundational resource for researchers interested in the further study and development of this compound and related compounds.

References

- 1. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Respinomycin A2_TargetMol [targetmol.com]

- 4. Frontiers | Bioactive Natural Products in Actinobacteria Isolated in Rainwater From Storm Clouds Transported by Western Winds in Spain [frontiersin.org]

Respinomycin A2: A Technical Guide to its Chemical Structure and Biological Properties

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Respinomycin A2 is a novel anthracycline antibiotic belonging to the respinomycin group, which is produced by the bacterium Streptomyces xanthocidicus.[1] First isolated and characterized in the early 1990s, this compound has garnered interest due to its biological activity, notably its ability to induce terminal differentiation in human leukemia K-562 cells.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a technical resource for researchers in medicinal chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside antibiotic with a unique aglycone skeleton that distinguishes it from other anthracyclines like nogalamycin.[2] Its structure was elucidated through extensive spectroscopic analysis, including 1H-1H COSY, 13C-1H COSY, HMBC, and NOESY nuclear magnetic resonance (NMR) experiments.[2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C43H58N2O15 | [2] |

| Molecular Weight | 842.92 g/mol | [2] |

| Appearance | Not specified in abstracts | - |

| Melting Point | Not specified in abstracts | - |

| Optical Rotation ([α]D) | Not specified in abstracts | - |

| UV-Vis λmax (in MeOH) | Not specified in abstracts | - |

| Solubility | Soluble in DMSO, PEG300 | TargetMol |

| pKa (Predicted) | 6.77 ± 0.70 | ChemicalBook |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | ChemicalBook |

Biological Activity

The primary reported biological activity of this compound is its ability to induce the terminal differentiation of human promyelocytic leukemia K-562 cells.[1] This effect is significant as it suggests a potential therapeutic application in oncology, where inducing differentiation can be a strategy to halt the proliferation of cancer cells.

Table 2: Biological Activity of this compound

| Activity | Cell Line | IC50 / Effective Concentration | Source |

| Induction of Terminal Differentiation | Human Leukemia K-562 | Not specified in abstracts | [1] |

While the precise mechanism of action for this compound-induced differentiation has not been fully elucidated in the available literature, the general mechanism for anthracyclines involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest. However, the differentiation-inducing activity may involve other signaling pathways.

Experimental Protocols

The following sections detail the methodologies for the isolation, structural elucidation, and biological evaluation of this compound, as inferred from the seminal publications.

Fermentation and Isolation

This compound is produced by Streptomyces xanthocidicus. The general workflow for its isolation is as follows:

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: Streptomyces xanthocidicus is cultured in a suitable medium to produce the respinomycin complex.

-

Extraction: The culture broth is extracted with ethyl acetate to isolate the crude mixture of respinomycins.[1]

-

Purification: The crude extract is subjected to a series of chromatographic techniques to separate the different respinomycin analogues. This includes:

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

Caption: Logical workflow for the structure elucidation of this compound.

-

Mass Spectrometry: High-resolution mass spectrometry was used to determine the molecular formula, C43H58N2O15.[2]

-

NMR Spectroscopy: A suite of 1D and 2D NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule.[2]

K-562 Cell Differentiation Assay

The protocol for assessing the induction of terminal differentiation in K-562 cells by this compound would likely involve the following steps:

References

- 1. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Respinomycin A2: A Technical Deep Dive into its Molecular Characteristics and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A2, a member of the anthracycline class of antibiotics, has garnered interest for its biological activities, notably its ability to induce terminal differentiation in human leukemia K-562 cells.[1] This technical guide provides an in-depth overview of the molecular formula and mass spectrometry analysis of this compound, offering valuable data and methodologies for researchers in drug discovery and development.

Molecular Profile of this compound

This compound is a complex organic molecule with the molecular formula C43H58N2O15.[2][3][4] Its structure was determined through a combination of spectroscopic techniques, including 1H-1H COSY, 13C-1H COSY, and HMBC NMR experiments, alongside mass spectrometry.[3][4]

Quantitative Molecular Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C43H58N2O15 | [2][3][4] |

| Molecular Weight | 842.93 g/mol | [1] |

| Monoisotopic Mass | 842.3837 Da | [2] |

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of novel compounds like this compound, providing precise mass measurements that aid in formula determination and structural elucidation.

Predicted Mass Spectrometry Data

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for interpreting mass spectra.

| Adduct | Predicted m/z |

| [M+H]+ | 843.39098 |

| [M+Na]+ | 865.37292 |

| [M-H]- | 841.37642 |

| [M+NH4]+ | 860.41752 |

| [M+K]+ | 881.34686 |

| [M+H-H2O]+ | 825.38096 |

Data sourced from PubChem.[2]

Experimental Protocols: Mass Spectrometry of Anthracyclines

Sample Preparation

-

Extraction: this compound is typically isolated from the fermentation broth of Streptomyces xanthocidicus using ethyl acetate extraction.[1]

-

Purification: Further purification is achieved through chromatographic techniques such as silica gel column chromatography, centrifugal partition chromatography, and preparative thin-layer chromatography.[1]

-

Sample for MS: A purified sample is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common and suitable technique for ionizing anthracyclines due to their polarity.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive information on different adducts.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, collision-induced dissociation (CID) is performed on the precursor ions of interest. The resulting fragmentation pattern provides insights into the molecule's substructures.

The following diagram illustrates a general workflow for the mass spectrometry analysis of a natural product like this compound.

Biological Activity and Signaling Pathway

Respinomycin A1 and A2 have been shown to induce the terminal differentiation of human leukemia K-562 cells.[1] While the specific signaling pathway for this compound has not been fully elucidated, studies on other anthracyclines, such as Aclacinomycin A, in K-562 cells provide a likely model. Aclacinomycin A induces erythroid differentiation in K-562 cells through the p38 mitogen-activated protein kinase (MAPK) pathway.[2] This suggests that this compound may act through a similar mechanism.

The following diagram illustrates the proposed signaling pathway for this compound-induced differentiation in K-562 cells, based on the known activity of related compounds.

Conclusion

This compound is a promising anthracycline antibiotic with significant biological activity. This guide has provided a comprehensive overview of its molecular formula and a detailed look into the mass spectrometry techniques used for its analysis. The presented data and protocols offer a valuable resource for researchers working on the characterization and development of this and similar natural products. Further investigation into the specific signaling pathways activated by this compound will be crucial in understanding its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Aclacinomycin A Sensitizes K562 Chronic Myeloid Leukemia Cells to Imatinib through p38MAPK-Mediated Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological activity of novel anthracycline Respinomycin A2.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respinomycin A2 is a novel anthracycline antibiotic, part of the respinomycin group of compounds isolated from the fermentation broth of Streptomyces xanthocidicus.[1] As a member of the anthracycline class of antibiotics, it is of interest for its potential cytostatic and cytotoxic activities. This document provides a concise summary of the currently available scientific information regarding the biological activity of this compound.

Known Biological Activity

The primary documented biological effect of this compound is its ability to induce the terminal differentiation of human leukemia K-562 cells.[1] This activity is shared with Respinomycin A1, another member of the respinomycin family.[1] The induction of differentiation in cancer cells is a recognized therapeutic strategy, suggesting that this compound may have potential as an antineoplastic agent.

At present, detailed quantitative data regarding the biological activity of this compound, such as IC50 values against a broader range of cancer cell lines, is not extensively available in the public domain. Furthermore, comprehensive in vivo studies detailing its efficacy and toxicity profiles have not been widely published.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. While it is classified as an anthracycline, it is not known if it shares the same mechanisms as well-established anthracyclines like doxorubicin, which include DNA intercalation and inhibition of topoisomerase II. The structure of the aglycone of respinomycins is noted to be a new type, distinct from that of the nogalamycin group, which may imply a unique mechanism of action.[2]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the currently available literature. The initial discovery paper mentions its isolation via EtOAc extraction, silica gel column chromatography, centrifugal partition chromatography, and preparative silica gel thin layer chromatography.[1] The assessment of its differentiation-inducing activity on K-562 cells would have likely involved standard cell culture and morphological analysis techniques.

Data Summary

Due to the limited publicly available research on this compound, a comprehensive table of quantitative data on its biological activity cannot be constructed at this time.

Signaling Pathways and Experimental Workflows

The signaling pathways modulated by this compound remain to be investigated. As such, diagrams of signaling pathways or detailed experimental workflows for its biological characterization are not available.

Future Directions

Further research is required to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

-

In vitro cytotoxicity screening: Evaluating the cytotoxic and cytostatic effects of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity and potency (IC50 values).

-

Mechanism of action studies: Investigating the molecular targets of this compound, including its effects on DNA synthesis, topoisomerase activity, and the induction of apoptosis or other forms of cell death.

-

Signaling pathway analysis: Identifying the intracellular signaling pathways modulated by this compound to understand the molecular basis of its biological effects.

-

In vivo efficacy and toxicity studies: Assessing the anti-tumor activity of this compound in preclinical animal models and evaluating its safety profile.

Conclusion

This compound is a novel anthracycline with demonstrated differentiation-inducing activity in a human leukemia cell line. While this initial finding is promising, a significant amount of further research is necessary to fully understand its biological activity, mechanism of action, and potential as a therapeutic agent. The scientific community awaits more in-depth studies to unlock the full potential of this novel natural product.

References

- 1. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physico-chemical Properties of Respinomycin A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physico-chemical properties of Respinomycin A2, an anthracycline antibiotic with potential applications in oncology. The information is compiled from publicly available data and scientific literature, presented in a structured format for ease of reference and comparison.

Core Physico-chemical Data

This compound, a member of the respinomycin family of antibiotics, possesses a complex molecular structure that dictates its biological activity and pharmacological properties. The quantitative physico-chemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C H N O | Journal of Antibiotics (1993)[1] |

| Molecular Weight | 842.93 g/mol | Multiple Sources[2] |

| CAS Number | 151233-04-4 | ChemicalBook[3] |

| Appearance | Not explicitly stated in available literature. | - |

| Melting Point | Not explicitly stated in available literature. | - |

| Solubility | Not explicitly stated in available literature. | - |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 6.77 ± 0.70 | ChemicalBook[3] |

Spectroscopic Properties

The structure of this compound was elucidated using a combination of advanced spectroscopic techniques. While the complete raw spectral data is found in the primary literature, this section outlines the methods used and the type of information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound was established through a series of NMR experiments.[1] These include:

-

¹H-¹H COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, establishing the connectivity of hydrogen atoms.

-

¹³C-¹H COSY (Heteronuclear Correlation Spectroscopy): Correlates the chemical shifts of directly bonded carbon and hydrogen atoms, aiding in the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds), providing crucial information for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

While specific absorption bands for this compound are not detailed in the available abstracts, IR spectroscopy would have been used to identify the presence of key functional groups. For a molecule of this nature, characteristic IR absorptions would be expected for:

-

O-H stretching (alcohols, phenols)

-

N-H stretching (amines)

-

C-H stretching (aliphatic and aromatic)

-

C=O stretching (ketones, quinones)

-

C=C stretching (aromatic rings)

-

C-O stretching (ethers, esters, alcohols)

-

C-N stretching (amines)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, characteristic of anthracyclines, is determined by its chromophore. The conjugated system of the anthraquinone core is responsible for its absorption in the visible range, which would also impart its color. The specific absorption maxima (λmax) would be reported in the primary literature and are crucial for quantitative analysis and stability studies.

Experimental Protocols

The following are generalized experimental protocols for the techniques used in the characterization of this compound, based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software.

-

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks are analyzed to assign the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Data Acquisition: The solution is infused into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an electrospray ionization (ESI) source.

-

Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition, confirming the molecular formula.

Proposed Signaling Pathway for this compound-Induced Differentiation in K-562 Cells

This compound has been shown to induce the terminal differentiation of human leukemia K-562 cells.[2] While the specific signaling pathway for this compound has not been elucidated, the mechanism of action for other anthracyclines in inducing erythroid differentiation in K-562 cells is known to involve the activation of key transcription factors and signaling cascades. Based on this, a plausible signaling pathway is proposed below.

This proposed pathway suggests that this compound, upon entering the K-562 cell, initiates an upstream signaling event, potentially involving the generation of reactive oxygen species (ROS), a common mechanism for anthracyclines. This leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway. Activated ERK can then phosphorylate and activate the transcription factor GATA-1. GATA-1 is a master regulator of erythropoiesis.[4][5][6][7][8][9] Upon activation, GATA-1 translocates to the nucleus and binds to the promoter regions of erythroid-specific genes, such as the globin genes, initiating their transcription.[4] This cascade of events ultimately leads to the terminal erythroid differentiation of the K-562 cells.

Experimental Workflow for Studying K-562 Cell Differentiation

The following diagram outlines a typical workflow to investigate the differentiation-inducing effects of this compound on K-562 cells.

This workflow begins with the culture of the human chronic myelogenous leukemia cell line, K-562. The cells are then treated with various concentrations of this compound, alongside appropriate vehicle controls. Following an incubation period, several assays are performed to assess the extent of erythroid differentiation. Benzidine staining is used to detect the presence of hemoglobin, a hallmark of erythroid differentiation. Morphological changes are observed using microscopy. Quantitative real-time PCR (qRT-PCR) can be employed to measure the expression levels of key erythroid genes, such as globin and GATA-1. Western blotting can be used to analyze the protein levels and activation state (e.g., phosphorylation of ERK) of key signaling molecules. The data from these assays are then analyzed to determine the efficacy and mechanism of this compound as a differentiation-inducing agent.

References

- 1. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Respinomycin A2_TargetMol [targetmol.com]

- 3. This compound CAS#: 151233-04-4 [m.chemicalbook.com]

- 4. Activation of erythroid-specific promoters during anthracycline-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERK signaling pathway is differentially involved in erythroid differentiation of K562 cells depending on time and the inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Induced myeloid differentiation of K562 cells with downregulation of erythroid and megakaryocytic transcription factors: a novel experimental model for hemopoietic lineage restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GATA-1 isoforms differently contribute to the production and compartmentation of reactive oxygen species in the myeloid leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Limited Data Available on Experimental Use of Respinomycin A2 in Cancer Research

Initial investigations into the anthracycline antibiotic Respinomycin A2 have shown potential in cancer research, specifically in inducing the differentiation of leukemia cells. However, comprehensive data regarding its mechanism of action, quantitative efficacy, and specific signaling pathways remains largely unavailable in publicly accessible research.

A foundational study identified Respinomycin A1 and A2 as novel compounds that can induce the terminal differentiation of human leukemia K-562 cells[1]. This early research, published in 1993, highlighted the potential of these compounds as antineoplastic agents. Despite this initial promise, detailed follow-up studies providing specific quantitative data, such as IC50 values across various cancer cell lines, have not been readily published.

Currently, there is a lack of in-depth information regarding the specific signaling pathways that this compound modulates in cancer cells. While the broader field of cancer research has extensively mapped out numerous signaling pathways involved in cell proliferation, survival, and metastasis, the precise targets and mechanisms of this compound within these pathways have not been elucidated in the available literature.

Consequently, the creation of detailed application notes and protocols for the experimental use of this compound is not feasible at this time. Such documents would require robust quantitative data and a clear understanding of the compound's molecular interactions, which are not currently available.

Future Directions

Further research is necessary to fully understand the therapeutic potential of this compound. Key areas for future investigation would include:

-

Quantitative Efficacy Studies: Determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines to understand its potency and spectrum of activity.

-

Mechanism of Action Studies: Investigating the molecular targets of this compound to uncover how it induces cell differentiation and to identify the signaling pathways involved.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in animal models of cancer.

As more data becomes available through dedicated research efforts, the development of detailed protocols and application notes for the use of this compound in cancer research will become possible. Researchers interested in this compound are encouraged to perform foundational studies to build upon the initial discovery.

References

Troubleshooting & Optimization

How to improve Respinomycin A2 solubility for in vitro assays.

Welcome to the technical support center for Respinomycin A2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel anthracycline antibiotic.[1] Like other anthracyclines, its primary mechanism of action is believed to involve the inhibition of DNA topoisomerase II and intercalation into DNA, leading to breaks in DNA strands and the inhibition of DNA and RNA synthesis. This disruption of nucleic acid synthesis ultimately induces cell cycle arrest and apoptosis in proliferating cancer cells. Additionally, this compound has been shown to induce terminal differentiation in human leukemia K-562 cells.[1]

Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?

Q3: What is the predicted pKa of this compound?

The predicted pKa of this compound is approximately 6.77. This value can be useful when considering pH modification as a strategy to enhance its solubility in aqueous solutions.

Q4: How does this compound induce differentiation in K-562 cells?

While the specific signaling pathway for this compound-induced differentiation in K-562 cells has not been fully elucidated, studies on similar anthracyclines, such as Aclacinomycin A, have shown that this process is mediated through the p38 MAPK (Mitogen-Activated Protein Kinase) pathway.[3][4][5][6] Activation of the p38 MAPK pathway is a key step in initiating the cascade of events leading to erythroid differentiation in these cells.[3][5][6]

Troubleshooting Guides

Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer or media.

This is a common issue when working with hydrophobic compounds dissolved in a high concentration of an organic solvent. The significant change in solvent polarity upon dilution can cause the compound to crash out of solution.

Solutions:

-

Decrease the final concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.

-

Use a co-solvent: Incorporate a water-miscible co-solvent in your final dilution. Polyethylene glycol (PEG) 300 or ethanol can help maintain solubility.

-

Utilize surfactants: A low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.

-

pH adjustment: Given the predicted pKa of 6.77, adjusting the pH of your aqueous buffer may improve solubility. For a basic compound, a slightly acidic pH may increase solubility. However, the stability of the compound at different pH values should be considered.

-

Inclusion complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Issue: Inconsistent results in cell-based assays.

Poor solubility and precipitation of this compound can lead to variability in the actual concentration of the compound in your experiments, resulting in inconsistent data.

Solutions:

-

Visual inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, try one of the solubilization methods mentioned above.

-

Sonication: Gentle sonication of the solution after dilution may help to redissolve small precipitates.

-

Fresh dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment to avoid potential degradation or precipitation over time in aqueous solutions.

Data Presentation

Table 1: Solubility Enhancement Strategies for Poorly Soluble Compounds

| Strategy | Description | Key Considerations |

| Co-solvents | Water-miscible organic solvents that increase the solubility of hydrophobic compounds. | Potential for solvent toxicity to cells. Common examples include DMSO, ethanol, and PEG 300. |

| Surfactants | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | Can affect cell membrane integrity at higher concentrations. Common examples include Tween® 80 and Pluronic® F-68. |

| pH Adjustment | Altering the pH of the solution to ionize the compound, thereby increasing its solubility. | The compound's stability at different pH values must be considered. The predicted pKa of this compound is 6.77. |

| Cyclodextrins | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment. | Can sometimes interfere with compound-target interactions. HP-β-CD is a commonly used cyclodextrin. |

| Lipid-Based Formulations | Incorporating the compound into lipid-based carriers like liposomes or nanoemulsions. | More complex to prepare but can significantly enhance solubility and cellular uptake. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

-

Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays

-

Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution in DMSO.

-

Final Dilution: Directly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium or aqueous buffer to achieve the final desired concentration. Pipette up and down several times to ensure thorough mixing.

-

Immediate Use: Use the final diluted solution immediately in your experiment to minimize the risk of precipitation.

Visualizations

Caption: General workflow for preparing and using this compound in cell-based assays.

References

- 1. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Aclacinomycin A Sensitizes K562 Chronic Myeloid Leukemia Cells to Imatinib through p38MAPK-Mediated Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aclacinomycin A Sensitizes K562 Chronic Myeloid Leukemia Cells to Imatinib through p38MAPK-Mediated Erythroid Differentiation | PLOS One [journals.plos.org]

- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Optimizing Respinomycin A2 concentration for cell culture experiments.

Welcome to the technical support center for Respinomycin A2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a novel anthracycline antibiotic.[1] Like other anthracyclines, its primary mechanism of action is believed to be the inhibition of key cellular processes involved in cell division and growth. Respinomycin D, a closely related compound, has been shown to interact with double-stranded DNA through intercalation.[2] This process involves the insertion of the planar rings of the molecule between the base pairs of the DNA double helix. This intercalation is thought to interfere with DNA replication and transcription.[3]

Furthermore, many anthracyclines are known to be topoisomerase II inhibitors.[4][5] These enzymes are crucial for relieving topological stress in DNA during replication and transcription.[4][6] By stabilizing the complex between topoisomerase II and DNA, these inhibitors lead to double-strand breaks, which can trigger apoptosis (programmed cell death).[4][6]

Caption: Proposed mechanism of action for this compound.

Q2: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line being used. Since specific IC50 values (the concentration that inhibits 50% of cell viability) for this compound have not been widely published, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A broad starting range is recommended for initial experiments.

Table 1: Recommended Initial Concentration Range for this compound

| Concentration Range | Rationale |

| 1 nM - 10 µM | This wide range is likely to encompass the IC50 values for most cell lines. |

| Logarithmic dilutions | Use serial dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to efficiently screen a broad range of concentrations. |

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for experimental consistency.

-

Solvent Selection: While specific solubility data is limited, a common practice for similar compounds is to dissolve them in a sterile, high-purity organic solvent such as dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium. The final DMSO concentration in the culture should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Many antibiotics and related compounds are light-sensitive.[7]

Troubleshooting Guide

Issue 1: I am observing precipitation of this compound in my cell culture medium.

-

Cause: The solubility of the compound may be exceeded in the aqueous culture medium.

-

Solution:

-

Check Stock Solution: Ensure your stock solution in DMSO is fully dissolved before diluting it into the culture medium.

-

Pre-warm Medium: Pre-warm the cell culture medium to 37°C before adding the this compound.

-

Dilution Method: Add the stock solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.

-

Serum Content: For compounds with poor aqueous solubility, the presence of serum in the medium can sometimes aid in stabilization.[8] If using serum-free medium, consider if the formulation is appropriate for your compound.

-

Issue 2: My experimental results are inconsistent between experiments.

-

Cause: Inconsistent results can arise from several factors related to compound handling and experimental setup.

-

Solution:

-

Fresh Dilutions: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock aliquot. Avoid using previously diluted solutions.

-

Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

-

Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents.

-

Incubation Time: Use a consistent incubation time for all experiments. The cytotoxic effects of many compounds are time-dependent.[9]

-

Issue 3: I am observing high levels of cell death even at the lowest concentrations.

-

Cause: The cell line you are using may be particularly sensitive to this compound, or there may be an issue with the concentration calculation.

-

Solution:

-

Expand Concentration Range: Test a lower range of concentrations (e.g., picomolar to nanomolar).

-

Verify Stock Concentration: Double-check the calculations used to prepare your stock solution and subsequent dilutions.

-

Solvent Control: Ensure that a vehicle control (medium with the same final concentration of DMSO) is included in your experiment to rule out solvent toxicity.

-

Shorten Exposure Time: Consider reducing the incubation time to assess the initial effects of the compound.

-

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.

Caption: Workflow for IC50 determination of this compound.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well cell culture plates

-

Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader

Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment.

-

Incubate the plate for 24 hours to allow adherent cells to attach.

-

-

Compound Preparation and Addition:

-

Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 10-fold serial dilution initially (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

-

Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only).

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for a period appropriate for your cell line and experimental goals (typically 48 to 72 hours).

-

-

Cell Viability Assessment:

-

At the end of the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.

-

For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then adding a solubilization solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Normalize the data to the "no treatment" control (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[10]

-

Table 2: Example Data Layout for IC50 Determination

| Concentration (nM) | Absorbance (OD) | % Viability |

| 0 (Control) | 1.25 | 100% |

| 1 | 1.18 | 94.4% |

| 10 | 0.95 | 76.0% |

| 100 | 0.60 | 48.0% |

| 1000 | 0.22 | 17.6% |

| 10000 | 0.08 | 6.4% |

References

- 1. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA recognition by the anthracycline antibiotic respinomycin D: NMR structure of the intercalation complex with d(AGACGTCT)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spermine attenuates the action of the DNA intercalator, actinomycin D, on DNA binding and the inhibition of transcription and DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 7. gulhanemedj.org [gulhanemedj.org]

- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of topoisomerases by fredericamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting Respinomycin A2 variability in experimental results.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving Respinomycin A2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel anthracycline antibiotic produced by the bacterium Streptomyces xanthocidicus.[1] As an anthracycline, its primary mechanism of action is the inhibition of topoisomerase II.[2][3][4] It intercalates into DNA and stabilizes the topoisomerase II-DNA complex, which leads to double-strand breaks in the DNA. This damage ultimately triggers cell cycle arrest and apoptosis. In certain cell lines, such as the human leukemia cell line K-562, this compound has been shown to induce terminal differentiation.[5]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the stability and activity of this compound. Variability in experimental results can often be traced back to improper storage.

-

Powder: Store at -20°C for up to 3 years.

-

In solvent: Store at -80°C for up to 1 year.

It is crucial to protect the compound from light and moisture. For preparing stock solutions, use an appropriate solvent such as DMSO. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?

Inconsistent results can arise from several factors, ranging from reagent handling to experimental design. Here are some of the most common sources of variability:

-

Compound Integrity: Improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to degradation of this compound.

-

Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and the presence of contaminants like mycoplasma can significantly impact cellular response.

-

Experimental Parameters: Inconsistencies in incubation times, drug concentrations, and solvent concentrations (e.g., DMSO) can lead to variable outcomes.

-

Assay-Specific Issues: For example, in flow cytometry-based assays, the intrinsic fluorescence of anthracyclines can interfere with signal detection. In differentiation assays, the timing of analysis and the choice of differentiation markers are critical.

Troubleshooting Guides

Issue 1: Reduced or No Activity of this compound

Possible Causes & Solutions

| Possible Cause | Recommended Solution |

| Degraded this compound | - Purchase a new vial of this compound. - Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. - Store stock solutions at -80°C and protect from light. |

| Incorrect Drug Concentration | - Verify the calculations for your dilutions. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |

| Cell Line Resistance | - Check the literature for known resistance mechanisms in your cell line. - Consider using a different cell line or a combination therapy approach. |

| Suboptimal Assay Conditions | - Optimize incubation time. The effects of topoisomerase inhibitors can be cell cycle-dependent. - Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). |

Issue 2: High Variability Between Replicates

Possible Causes & Solutions

| Possible Cause | Recommended Solution |

| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated pipette and mix the cell suspension between seeding replicates. - Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |

| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity. |

| Pipetting Errors | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. |

| Contamination | - Regularly test your cell cultures for mycoplasma contamination. - Practice sterile cell culture techniques. |

Quantitative Data Summary

The following table provides representative IC50 values for common anthracyclines in the K-562 human leukemia cell line. While specific IC50 data for this compound is not widely available, these values can serve as a reference for expected potency and variability.

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| Doxorubicin | K-562 | 48 hours | ~0.05 - 0.2 | [6][7] |

| Daunorubicin | K-562 | 48 hours | ~0.02 - 0.1 | [7][8] |

| Epirubicin | K-562 | 72 hours | ~0.1 - 0.5 | [8] |

Note: IC50 values can vary significantly depending on the specific experimental conditions, including the assay method and cell density.

Experimental Protocols

Protocol: Induction and Assessment of Erythroid Differentiation in K-562 Cells

This protocol describes the induction of erythroid differentiation in K-562 cells using this compound and subsequent assessment of hemoglobin production using benzidine staining.

Materials:

-

K-562 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Benzidine solution (0.2% w/v in 0.5 M acetic acid)

-

30% Hydrogen peroxide (H₂O₂)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Cell Seeding:

-

Culture K-562 cells in RPMI-1640 complete medium.

-

Seed cells at a density of 2 x 10⁵ cells/mL in a multi-well plate.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to test a range of concentrations (e.g., 0.01 µM to 1 µM).

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Benzidine Staining for Hemoglobin:

-

Caution: Benzidine is a known carcinogen. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines. Safer alternatives like 3,3',5,5'-Tetramethylbenzidine (TMB) can also be used.[9]

-

Prepare the staining solution immediately before use by adding 20 µL of 30% H₂O₂ to 1 mL of the benzidine solution.

-

Harvest a small aliquot of cells from each well.

-

Mix 50 µL of the cell suspension with 50 µL of the benzidine staining solution.

-

Incubate at room temperature for 5-10 minutes.

-

Count the number of blue (hemoglobin-positive) and colorless (hemoglobin-negative) cells using a hemocytometer under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of benzidine-positive cells for each treatment condition: (Number of blue cells / Total number of cells) x 100%

-

Plot the percentage of benzidine-positive cells against the concentration of this compound.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting this compound Variability

Caption: A logical workflow for troubleshooting experimental variability.

References

- 1. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Type II topoisomerases--inhibitors, repair mechanisms and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Respinomycin A2_TargetMol [targetmol.com]

- 6. k562 cells ic50: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of anthracycline derivatives on human leukemia K562 cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]

Best practices for long-term storage of Respinomycin A2.

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Respinomycin A2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound should be stored under different conditions depending on whether it is in solid (powder) form or dissolved in a solvent.

Q2: How should I store this compound powder?

This compound powder is best stored at -20°C for extended periods, with a reported stability of up to three years at this temperature.[1] To prevent degradation from moisture, it is crucial to store it in a tightly sealed container with a desiccant.

Q3: What is the best way to store this compound in solution?

Once dissolved, this compound solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C, where they are reported to be stable for up to one year.[1]

Q4: What solvents are recommended for dissolving this compound?

The choice of solvent will depend on the specific experimental requirements. While the direct solubility of this compound is not extensively documented in the provided search results, anthracyclines are generally soluble in organic solvents such as DMSO, DMF, and ethanol, as well as in acidic aqueous solutions. It is recommended to consult the manufacturer's datasheet for the specific lot of this compound for the most accurate solubility information.

Q5: Is this compound sensitive to light?

Yes, as an anthracycline antibiotic, this compound is expected to be sensitive to light.[2] All handling and storage should be performed in a light-protected environment. Use amber-colored vials or wrap containers in aluminum foil to minimize light exposure.

Q6: What are the safety precautions for handling this compound?

This compound is a member of the anthracycline class of compounds, which are known to be potent antineoplastic agents.[3][4] As such, it should be handled with extreme caution. It is advisable to treat this compound as a potential mutagen, carcinogen, and teratogen.[2] All handling should be conducted in a certified biological safety cabinet or a fume hood.[5] Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (latex gloves may not be sufficient), should be worn at all times.[2]

Troubleshooting Guides

Issue 1: I observe reduced activity of my this compound in my experiments.

-

Possible Cause 1: Improper Storage. Extended storage at temperatures above the recommended -20°C for powder or -80°C for solutions can lead to degradation. Similarly, repeated freeze-thaw cycles of solutions can compromise the compound's integrity.

-

Solution: Always store this compound at the recommended temperatures and aliquot solutions into single-use volumes.

-

-

Possible Cause 2: Exposure to Light. As an anthracycline, this compound is likely light-sensitive. Exposure to light during handling or storage can cause photodegradation.

-

Solution: Protect the compound from light at all times by using amber vials or by wrapping containers with aluminum foil. Work in a dimly lit area when possible.

-

-

Possible Cause 3: Contamination. Contamination of the stock solution with water, bacteria, or other reactive substances can lead to degradation.

-

Solution: Use sterile, anhydrous solvents and handle the compound under aseptic conditions.

-

Issue 2: The color of my this compound solution has changed.

-

Possible Cause: Degradation. A change in the color of the solution can be an indicator of chemical degradation.

-

Solution: It is best to discard the solution and prepare a fresh one from a new stock of this compound powder. To avoid this in the future, adhere strictly to the storage and handling guidelines.

-

Issue 3: I am seeing inconsistent results between experiments.

-

Possible Cause: Inconsistent Aliquoting or Handling. Variations in the concentration of aliquots or differences in handling procedures between experiments can lead to inconsistent results.

-

Solution: Ensure that stock solutions are well-mixed before aliquoting. Use calibrated pipettes for accurate measurements. Follow a standardized protocol for every experiment.

-

Data Presentation

| Parameter | Storage Condition | Reported Stability | Source |

| Form | Powder | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 1 year | |

| Light Sensitivity | All forms | Protect from light | [2] |

| Recommended Handling | All forms | Biological Safety Cabinet | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Safety First: Don all appropriate personal protective equipment (lab coat, nitrile gloves, safety goggles) and work within a certified biological safety cabinet or fume hood.

-

Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of a suitable, anhydrous solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.

-

Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

-

Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C.

Mandatory Visualization

Caption: Workflow for the long-term storage and preparation of this compound.

Caption: Troubleshooting guide for reduced activity of this compound.

References

- 1. Respinomycin A2_TargetMol [targetmol.com]

- 2. laurentian.ca [laurentian.ca]

- 3. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. en-safety.tau.ac.il [en-safety.tau.ac.il]

Avoiding off-target effects of Respinomycin A2 in cellular assays.

A Guide to Mitigating Off-Target Effects in Cellular Assays

Welcome to the technical support center for Respinomycin A2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot the use of this compound in cellular assays, with a focus on understanding and mitigating its off-target effects.

Disclaimer: this compound is a member of the anthracycline class of antibiotics.[1][2] While specific data for this compound is limited, the information provided here is based on the well-characterized mechanisms and off-target effects of closely related and extensively studied anthracyclines, such as doxorubicin. The protocols and data should be considered as a starting point for your own experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As an anthracycline, this compound's primary on-target mechanism is the inhibition of DNA topoisomerase II.[3][4] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, this compound leads to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells, such as cancer cells.[4][5]

Q2: What are the main off-target effects of this compound in cellular assays?

A2: The most significant off-target effect of anthracyclines like this compound is the generation of reactive oxygen species (ROS).[6][7][8] This occurs through redox cycling of the drug's quinone moiety, particularly within mitochondria.[8] This excessive ROS production leads to mitochondrial dysfunction, lipid peroxidation, DNA damage, and can trigger apoptosis or necrosis in non-target cells, most notably cardiomyocytes.[4][9]

Q3: My non-cancerous control cells are dying at concentrations where I expect to see a therapeutic effect on my cancer cells. What is happening?

A3: This is a common issue and likely due to off-target cytotoxicity mediated by ROS.[4] Non-cancerous cells, especially those with high mitochondrial activity like cardiomyocytes, can be highly susceptible to anthracycline-induced oxidative stress.[6][10] You may be observing off-target apoptosis or necrosis that is independent of the on-target topoisomerase II inhibition.

Q4: How can I distinguish between on-target (anti-cancer) and off-target (cytotoxic) effects in my experiments?

A4: Differentiating these effects requires a multi-pronged approach:

-

Dose-Response Comparison: Perform parallel dose-response curves on your target cancer cell line and a relevant non-target control cell line (e.g., a cardiomyocyte cell line like AC16). A significant difference in IC50 values can indicate a therapeutic window.

-

Mechanism-Specific Assays: Measure markers of on-target effects (e.g., DNA double-strand breaks via γH2AX staining) and off-target effects (e.g., ROS production, mitochondrial membrane potential collapse) at various concentrations.

-

Rescue Experiments: Use antioxidants like N-acetylcysteine (NAC) to see if they can rescue the viability of your control cells without significantly affecting the anti-cancer efficacy in your target cells.[3]

Q5: What is a good starting concentration for this compound in a cellular assay?

A5: For anthracyclines like doxorubicin, concentrations in cellular assays typically range from nanomolar to low micromolar.[2][7][8] A common starting range for a 24-72 hour treatment is 10 nM to 5 µM.[2][7] However, the optimal concentration is highly cell-line dependent, so a dose-response experiment is crucial.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| High toxicity in control cell lines at low concentrations. | Off-target ROS production is overwhelming cellular antioxidant defenses. | 1. Reduce Concentration & Increase Time: Lower the this compound concentration and extend the incubation time to find a therapeutic window. 2. Co-treatment with Antioxidant: Add an antioxidant like N-acetylcysteine (NAC) to the culture medium to scavenge ROS. See Protocol 3. 3. Use a More Resistant Control Line: If possible, switch to a control cell line with higher intrinsic antioxidant capacity. |

| Inconsistent results between experiments. | 1. Cell passage number and health can affect sensitivity. 2. this compound solution instability. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment from a frozen stock. |

| Unable to separate on-target from off-target effects. | The therapeutic window for your specific cell lines may be very narrow or non-existent. | 1. Run Mechanistic Assays: Use the protocols below to specifically measure DNA damage (on-target) vs. mitochondrial depolarization (off-target) at the same concentrations. 2. Time-Course Experiment: Analyze endpoints at multiple time points (e.g., 6, 12, 24, 48 hours). On-target effects on DNA replication may manifest earlier in cancer cells than gross off-target toxicity in control cells. |

Data Presentation

Table 1: Representative IC50 Values for Doxorubicin (Anthracycline Analogue) in Various Cell Lines

This table provides a summary of published IC50 values for doxorubicin to illustrate the variability in sensitivity across different cell types. This can help in designing appropriate concentration ranges for this compound experiments.

| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 h | 12.2 | [8] |

| UMUC-3 | Bladder Cancer | 24 h | 5.1 | [8] |

| HeLa | Cervical Carcinoma | 24 h | 2.9 | [8] |

| MCF-7 | Breast Cancer | 24 h | 2.5 | [8] |

| BFTC-905 | Bladder Cancer | 24 h | 2.3 | [8] |

| A549 | Lung Cancer | 24 h | > 20 | [8] |

| HK-2 | Non-cancer Kidney | 24 h | > 20 | [8] |

| SGC7901 | Gastric Cancer | 72 h | 0.55 | [2] |

| 16HBE | Bronchial Epithelial | 72 h | 0.18 | [2] |

Note: IC50 values are highly dependent on the specific assay conditions and cell line.

Experimental Protocols & Visualizations

On-Target Effect: DNA Damage

The primary on-target effect of this compound is the induction of DNA double-strand breaks.

Figure 1: On-target signaling pathway of this compound.

Protocol 1: Assessment of DNA Damage using the Comet Assay

This protocol allows for the sensitive detection of DNA strand breaks in individual cells.[6][11][12]

-

Cell Preparation:

-

Treat cells with various concentrations of this compound for the desired time.

-

Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

-

Quickly pipette the mixture onto a CometSlide™ and spread evenly.

-

Place the slide flat at 4°C for 15 minutes to solidify the agarose.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

-

DNA Unwinding and Electrophoresis:

-

Gently wash the slides in alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA denaturation.

-

Perform electrophoresis in the same buffer at ~1 V/cm (e.g., 25V, 300 mA) for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Wash slides gently with a neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

-

Stain the DNA by adding a fluorescent dye (e.g., propidium iodide or SYBR Green) and incubate for 20 minutes in the dark.

-

-

Visualization:

-

Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Quantify the extent of DNA damage using image analysis software (e.g., CASP).

-

Off-Target Effect: ROS Production & Mitochondrial Dysfunction

The primary off-target effect is the generation of ROS, leading to mitochondrial damage.

Figure 2: Off-target signaling pathway of this compound.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is a key indicator of mitochondrial dysfunction and early-stage apoptosis. This protocol uses the TMRE dye.[13][14]

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., 20 µM FCCP for 10 minutes).

-

Dye Loading:

-

Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium (final concentration typically 100-200 nM, optimize for your cell line).

-

Remove the compound-containing medium and add the TMRE working solution to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently aspirate the TMRE solution.

-

Wash the cells twice with pre-warmed PBS or a specific assay buffer.

-

-

Measurement:

-

Add 100 µL of assay buffer to each well.

-

Immediately read the fluorescence on a microplate reader at an excitation/emission of ~549/575 nm.

-

A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Mitigation Strategy: Antioxidant Co-treatment

This workflow outlines the process for testing if an antioxidant can mitigate off-target toxicity.

Figure 3: Experimental workflow for antioxidant rescue assay.

Protocol 3: N-Acetylcysteine (NAC) Co-treatment to Reduce ROS

This protocol provides a method for using the antioxidant NAC to mitigate ROS-mediated off-target effects.[1][15][16][17]

-

NAC Stock Solution Preparation:

-

Determining Optimal NAC Concentration:

-

Co-treatment Procedure:

-

Seed your target and control cells for the experiment.

-

Prepare your treatment media. For the co-treatment condition, add the optimal concentration of NAC to the medium containing the desired concentration of this compound.

-

It is common to pre-treat the cells with NAC for 1-2 hours before adding this compound to allow for cellular uptake and bolstering of antioxidant defenses.

-

-

Experimental Groups:

-

Group 1: Vehicle Control (medium only)

-

Group 2: this compound only

-

Group 3: NAC only (at the chosen working concentration)

-

Group 4: this compound + NAC

-

-

Assay and Analysis:

-

After the desired incubation period, perform your downstream assays (e.g., viability, ROS measurement, MMP).

-